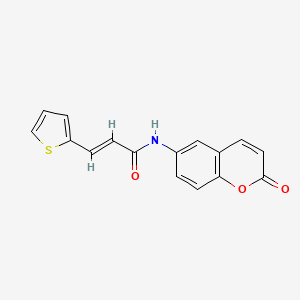

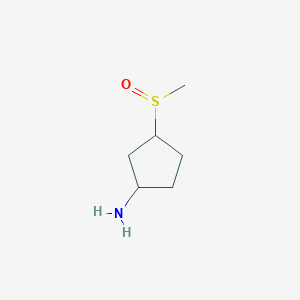

Methyl 4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While the exact synthesis process for this compound is not specified, furan compounds can be synthesized from various precursors such as furfural and 5-hydroxy-methylfurfural, which are directly available from biomass . Another method involves the reaction of methyl furoate with peracetylated ribofuranose in the presence of a Lewis acid .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Without specific information on “Methyl 4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylate”, it’s difficult to provide a detailed analysis of its properties .Scientific Research Applications

Synthesis and Chemical Reactions

Methyl 4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylate serves as a key intermediate in the synthesis of complex heterocyclic compounds. For instance, the rhodium-catalyzed 1,4-carbonylative addition of arylboronic acids to methyl vinyl ketone under carbon monoxide pressure enables the formation of 1,4-diketones, which can subsequently cyclize to yield pyrroles or furans. This methodology highlights the versatility of methyl 4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylate in synthesizing diverse heterocyclic frameworks, offering a rapid route for furan and pyrrole synthesis with potential applications in pharmaceuticals and materials science (Chochois et al., 2006).

Aromaticity and Molecular Structures

Research on the aromaticity and molecular structures of derivatives of methyl furo[3,2-b]pyrrole-5-carboxylate and its analogs has contributed to a deeper understanding of the aromatic character of these compounds. Crystal and molecular structure analysis, supplemented by computational studies, have shown that the aromaticity of the rings in these compounds does not significantly depend on the nature of the atom in the neighboring ring. Such studies are crucial for designing new materials with specific electronic properties, indicating the broad implications of methyl 4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylate in materials chemistry and molecular electronics (Cyrański et al., 2001).

Photochemical Preparations and Reactions

The compound also finds use in photochemical reactions, serving as a precursor for the synthesis of heterocyclic compounds through photolysis. This process, involving the heterolytic cleavage of C–Cl bonds under light irradiation, demonstrates the compound's role in facilitating selective and efficient synthetic routes to various heterocycles, showcasing its potential in developing photochemically active materials and in photopharmacology (Guizzardi et al., 2000).

Safety and Hazards

Mechanism of Action

Target of Action

Furan-based compounds have been studied for their antitubercular activity againstMycobacterium tuberculosis . The specific protein targeted by these compounds is Enoyl acyl carrier protein reductase (InhA) . InhA plays a crucial role in the synthesis of mycolic acids, essential components of the mycobacterial cell wall .

Mode of Action

Furan-based compounds are known to interact with their targets, leading to significant activity against mycobacterium tuberculosis . The interaction with the target protein InhA could potentially inhibit the synthesis of mycolic acids, disrupting the formation of the mycobacterial cell wall .

Biochemical Pathways

Given its potential interaction with inha, it can be inferred that the compound may affect themycolic acid synthesis pathway . This could lead to downstream effects such as disruption of cell wall formation and growth inhibition in Mycobacterium tuberculosis .

Result of Action

Based on the potential interaction with inha, it can be inferred that the compound may lead to thedisruption of mycobacterial cell wall formation , potentially inhibiting the growth of Mycobacterium tuberculosis .

properties

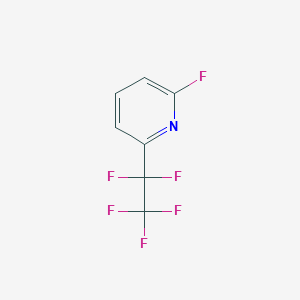

IUPAC Name |

methyl 4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-15-11(14)8-5-7(6-12-8)10(13)9-3-2-4-16-9/h2-6,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIWHIZKQEUXJGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CN1)C(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[b]thiophen-5-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2837415.png)

![9-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2837421.png)

![8-((2,5-Dimethoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2837422.png)

![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2837429.png)

![2-[(4-chlorophenyl)sulfanyl]-N'-(diphenylmethylene)acetohydrazide](/img/structure/B2837431.png)

![3-(1H-pyrazol-1-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2837432.png)